molecular formula C11H7BrFNO3 B11834460 2-Bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid CAS No. 834884-16-1

2-Bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid

Cat. No.: B11834460
CAS No.: 834884-16-1
M. Wt: 300.08 g/mol
InChI Key: KCCQVWFFIIYDEH-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of a quinoline derivative followed by methoxylation and carboxylation. For instance, the bromination of 3-fluoroquinoline can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Subsequent methoxylation can be performed using methanol in the presence of a base, and carboxylation can be achieved using carbon dioxide under high pressure .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation. The presence of bromine and fluorine atoms enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison: 2-Bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity in substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry. Its unique structure also contributes to its potential as a therapeutic agent with improved efficacy and selectivity .

Properties

CAS No.

834884-16-1

Molecular Formula

C11H7BrFNO3

Molecular Weight

300.08 g/mol

IUPAC Name

2-bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid

InChI

InChI=1S/C11H7BrFNO3/c1-17-5-2-3-6-7(4-5)14-10(12)9(13)8(6)11(15)16/h2-4H,1H3,(H,15,16)

InChI Key

KCCQVWFFIIYDEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=N2)Br)F)C(=O)O

Origin of Product

United States

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